
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClFNO It is a derivative of ethanamine, where a fluoropropoxy group is attached to the ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropropoxy)ethan-1-amine hydrochloride typically involves the reaction of 3-fluoropropanol with ethylene oxide in the presence of a base to form 2-(3-fluoropropoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(3-fluoropropoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3-fluoropropoxy)ethanoic acid, while reduction could produce 2-(3-fluoropropoxy)ethanol.
科学的研究の応用
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
作用機序
The mechanism by which 2-(3-Fluoropropoxy)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluoropropoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
- 2-[4-(3-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
Uniqueness
2-(3-Fluoropropoxy)ethan-1-amine hydrochloride is unique due to the presence of the fluoropropoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C5H13ClFNO |
|---|---|
分子量 |
157.61 g/mol |
IUPAC名 |
2-(3-fluoropropoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c6-2-1-4-8-5-3-7;/h1-5,7H2;1H |
InChIキー |
HKXMYPDPGLLUIA-UHFFFAOYSA-N |
正規SMILES |
C(COCCN)CF.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


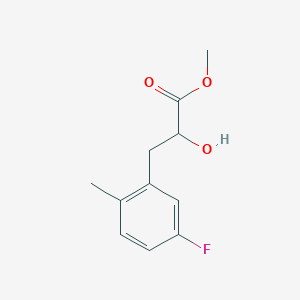



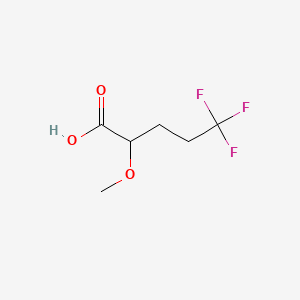

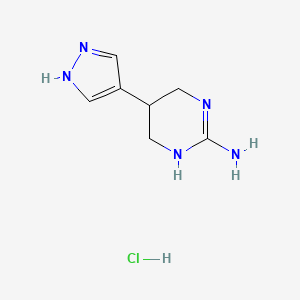
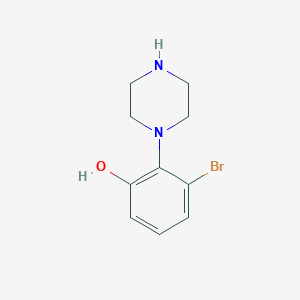

![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
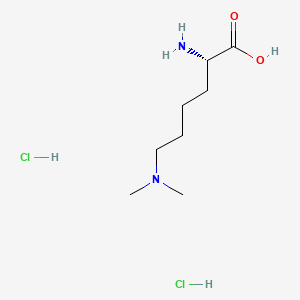
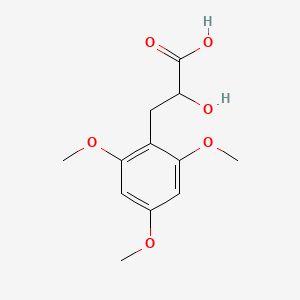
![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
